Cas no 1353969-42-2 (2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide)

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-n-(3-chloro-pyrazin-2-ylmethyl)-n-methyl-acetamide
- 2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-methylacetamide
- AM93653
- 2-Amino-N-(3-chloropyrazin-2-ylmethyl)-N-methylacetamide
- 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide
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- Inchi: 1S/C8H11ClN4O/c1-13(7(14)4-10)5-6-8(9)12-3-2-11-6/h2-3H,4-5,10H2,1H3
- InChI Key: NUJKUMUYVGWVKI-UHFFFAOYSA-N
- SMILES: ClC1C(CN(C)C(CN)=O)=NC=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 202
- Topological Polar Surface Area: 72.1
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Boiling Point: 366.4±42.0 °C at 760 mmHg
- Flash Point: 263.6±25.9 °C
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334538-1g |
2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-methylacetamide |
1353969-42-2 | 95%+ | 1g |
$1743 | 2021-08-18 | |
Fluorochem | 087001-500mg |
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide |
1353969-42-2 | 500mg |
£854.00 | 2022-03-01 | ||
Chemenu | CM334538-1g |
2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-methylacetamide |
1353969-42-2 | 95%+ | 1g |
$1694 | 2023-01-19 |
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide Related Literature
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1. Back matter
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
Additional information on 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide
Introduction to 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide (CAS No. 1353969-42-2) in Modern Chemical and Pharmaceutical Research
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide, identified by its CAS number 1353969-42-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, with its unique structural framework, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and molecular biology applications. The presence of both amino and chloro-substituted pyrazine moieties, along with a methylamino group, contributes to its versatility and potential utility in synthetic chemistry.
The pyrazine core is a heterocyclic aromatic ring system that is widely recognized for its role in medicinal chemistry due to its ability to interact with biological targets. Specifically, the 3-chloro-pyrazin-2-ylmethyl substituent introduces a reactive site that can be exploited for further functionalization, enabling the design of more complex molecules. This structural feature is particularly intriguing for researchers seeking to develop novel pharmacophores that can modulate biological pathways effectively.
In recent years, there has been a surge in interest regarding small molecules that can interact with protein targets involved in diseases such as cancer, inflammation, and neurodegeneration. The acetamide moiety in this compound not only enhances solubility but also provides a scaffold for hydrogen bonding interactions, which are critical for binding affinity and selectivity. These characteristics make 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide a compelling candidate for further investigation.
One of the most exciting developments in the field of medicinal chemistry has been the integration of computational methods to predict and optimize molecular interactions. Advanced computational techniques, such as molecular docking and virtual screening, have allowed researchers to rapidly assess the potential of compounds like 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide to bind to specific protein targets. These methods have already been employed to identify novel analogs with enhanced binding affinities and reduced off-target effects.
Furthermore, the synthesis of this compound presents an opportunity to explore new synthetic pathways that could be applied broadly in the pharmaceutical industry. The development of efficient synthetic routes not only reduces production costs but also allows for greater flexibility in modifying the structure for improved pharmacological properties. Recent studies have demonstrated innovative approaches to constructing the 3-chloro-pyrazin-2-ylmethyl moiety, which could serve as a blueprint for synthesizing other related compounds.
The potential applications of 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide extend beyond traditional drug development. In the realm of chemical biology, this compound could serve as a tool compound to study enzyme mechanisms or investigate the role of specific amino acid residues in protein function. Its unique structural features make it an excellent candidate for use in proteomics and interactomics studies, where detailed understanding of molecular interactions is crucial.
Recent breakthroughs in CRISPR-Cas9 gene editing technology have opened new avenues for therapeutic intervention by allowing precise modification of genetic material. Compounds like 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide could potentially be used to develop small molecule inhibitors that enhance or modulate the activity of CRISPR systems. This intersection of chemical biology and genetics holds immense promise for treating genetic disorders and personalized medicine.
In conclusion, 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide (CAS No. 1353969-42-2) represents a significant advancement in chemical research with broad implications for pharmaceutical development and molecular biology. Its unique structural attributes and versatile reactivity position it as a key player in ongoing efforts to discover new therapeutics and understand complex biological systems. As research continues to evolve, compounds like this will undoubtedly play an increasingly important role in shaping the future of medicine.
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